molecular formula C21H22N2O6S B2431364 N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1040637-03-3

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2431364
CAS RN: 1040637-03-3
M. Wt: 430.48
InChI Key: YXWBJKVLTXAKTI-UHFFFAOYSA-N
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Description

Indole derivatives are a class of compounds that have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Sulfonamides, on the other hand, are known for their antimicrobial actions .


Molecular Structure Analysis

The compound contains an indole nucleus, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . It also has a sulfonamide group attached to it .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For example, they can undergo electrophilic substitution due to the excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by (Irshad et al., 2018) detailed the synthesis of a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives. These compounds were evaluated for their activity against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). Most compounds showed moderate activity against BChE and AChE and good activity against LOX. Additionally, antimicrobial and hemolytic activities were explored, confirming the potential of certain derivatives as antimicrobial agents.

Antibacterial Potential

(Abbasi et al., 2016) investigated the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. The synthesis process and the antibacterial activity against various Gram-negative and Gram-positive strains were described, indicating potent therapeutic potential.

Enzyme Inhibitory Potential

In another study, (Abbasi et al., 2019) synthesized new sulfonamides with benzodioxane and acetamide moieties. These compounds were tested for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), with most exhibiting substantial inhibitory activity against yeast α-glucosidase and weak against AChE.

Molecular Docking Studies

(Irshad et al., 2016) conducted molecular docking studies to understand the interaction between synthesized ethylated sulfonamides and target enzymes like cholinesterases and lipoxygenase. The compounds demonstrated moderate inhibitory activities against these enzymes and showed good antibacterial properties.

Biological Evaluation and Design

A study by (Irshad et al., 2019) reported the synthesis and biological evaluation of a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives. These compounds exhibited moderate activity against BChE and AChE but good activity against lipoxygenase. Additionally, antimicrobial activities were assessed, revealing the potential of these compounds against bacterial and fungal species.

Computational and Biological Studies

(Gaurav et al., 2021) conducted computational quantum chemical, pharmacokinetic, and other biological studies on Uracil-5-Tertiary Sulfonamides, demonstrating the importance of computational approaches in understanding the properties and activities of these compounds.

Future Directions

Given the wide range of biological activities exhibited by indole derivatives and sulfonamides, there is potential for further exploration and development of these compounds for therapeutic applications .

properties

IUPAC Name

N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c24-21(19-2-1-9-27-19)23-8-7-14-3-4-15(12-17(14)23)22-30(25,26)16-5-6-18-20(13-16)29-11-10-28-18/h3-6,12-13,19,22H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWBJKVLTXAKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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